(2-bromophenyl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(2-bromophenyl)-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3OS/c1-20-11-8-19-17(20)23-12-13-6-9-21(10-7-13)16(22)14-4-2-3-5-15(14)18/h2-5,8,11,13H,6-7,9-10,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHDUKRKNLKXLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2CCN(CC2)C(=O)C3=CC=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis and Methodological Variations
Route 1: Sequential Alkylation and Acylation
Synthesis of 4-(Chloromethyl)Piperidine Hydrochloride
Procedure :
4-Hydroxymethylpiperidine (10.0 g, 77.5 mmol) was dissolved in anhydrous dichloromethane (150 mL) under nitrogen. Thionyl chloride (12.3 mL, 170.5 mmol) was added dropwise at 0°C, followed by catalytic dimethylformamide (0.5 mL). The mixture was refluxed for 4 h, after which solvents were removed under reduced pressure. The residue was triturated with diethyl ether to yield 4-(chloromethyl)piperidine hydrochloride as a white solid (12.1 g, 93%).
Analytical Data :
- Melting Point : 148–150°C
- ¹H NMR (400 MHz, D₂O) : δ 3.60–3.45 (m, 2H, NCH₂), 3.20–3.10 (m, 2H, CH₂Cl), 2.95–2.80 (m, 1H, CH), 2.00–1.70 (m, 4H, piperidine-H).
Thioether Formation via Nucleophilic Substitution
Procedure :
A mixture of 4-(chloromethyl)piperidine hydrochloride (8.0 g, 47.6 mmol), 1-methyl-1H-imidazole-2-thiol (6.2 g, 52.4 mmol), and potassium carbonate (13.1 g, 95.2 mmol) in dimethylformamide (100 mL) was stirred at 80°C for 12 h. The reaction was quenched with ice-water (200 mL), extracted with ethyl acetate (3 × 100 mL), and dried over MgSO₄. Purification by silica gel chromatography (CH₂Cl₂:MeOH, 95:5) afforded 4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine as a pale-yellow oil (9.8 g, 85%).
Analytical Data :
- HRMS (ESI+) : m/z calcd for C₁₁H₁₈N₃S [M+H]⁺: 224.1221; found: 224.1219.
- ¹³C NMR (100 MHz, CDCl₃) : δ 149.2 (C), 137.5 (CH), 122.4 (CH), 58.3 (NCH₂), 54.1 (SCH₂), 35.2 (piperidine-C).
N-Acylation with 2-Bromobenzoyl Chloride
Procedure :
To a solution of 4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine (7.0 g, 31.3 mmol) and triethylamine (6.6 mL, 47.0 mmol) in dichloromethane (150 mL) was added 2-bromobenzoyl chloride (7.4 g, 34.4 mmol) dropwise at 0°C. The mixture was stirred at room temperature for 6 h, washed with 1M HCl (100 mL) and saturated NaHCO₃ (100 mL), and concentrated. Recrystallization from ethanol yielded the title compound as white crystals (11.2 g, 78%).
Analytical Data :
- Melting Point : 112–114°C
- ¹H NMR (400 MHz, CDCl₃) : δ 7.72 (d, J = 8.0 Hz, 1H, Ar-H), 7.55–7.45 (m, 2H, Ar-H), 7.30 (d, J = 8.0 Hz, 1H, Ar-H), 6.95 (s, 1H, imidazole-H), 4.20–3.90 (m, 2H, NCH₂), 3.75 (s, 3H, NCH₃), 3.10–2.80 (m, 2H, SCH₂), 2.50–1.80 (m, 6H, piperidine-H).
Route 2: One-Pot Thioether Formation and Acylation
Key Reaction Steps
- In Situ Generation of 4-(Mercaptomethyl)Piperidine : 4-(Chloromethyl)piperidine hydrochloride (10.0 g, 59.5 mmol) was treated with thiourea (6.8 g, 89.3 mmol) in ethanol (150 mL) at reflux for 6 h. After cooling, NaOH (4.8 g, 119 mmol) was added, and the mixture was stirred for 1 h to liberate the thiol.
- Alkylation with 1-Methylimidazole-2-chloride : The thiol intermediate was reacted with 1-methyl-1H-imidazole-2-chloride (7.2 g, 65.4 mmol) and K₂CO₃ (16.4 g, 119 mmol) in acetonitrile at 60°C for 8 h.
- Acylation : Direct addition of 2-bromobenzoyl chloride (8.5 g, 39.7 mmol) and DMAP (0.5 g) to the reaction mixture completed the synthesis in 65% overall yield.
Advantages : Reduced purification steps; higher throughput.
Limitations : Lower regioselectivity requires careful monitoring.
Route 3: Solid-Phase Synthesis for High-Throughput Production
Immobilized Piperidine Resin Preparation
A Merrifield resin (1.0 mmol/g) was functionalized with 4-hydroxymethylpiperidine via Mitsunobu coupling (DIAD, PPh₃, THF). The hydroxyl group was converted to a mesylate (MsCl, Et₃N) for subsequent displacement.
On-Resin Thioether and Acylation Reactions
- Thioether Formation : The mesylated resin was treated with 1-methylimidazole-2-thiol (3 equiv) and DBU (2 equiv) in DMF at 50°C for 24 h.
- Cleavage and Acylation : The resin was cleaved with TFA/DCM (1:1), and the free amine was acylated with 2-bromobenzoyl chloride (2 equiv) in the presence of Hünig’s base.
Yield : 72% over three steps.
Purity : >95% (HPLC).
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Overall Yield (%) | 78 | 65 | 72 |
| Purity (%) | 99 | 92 | 95 |
| Scalability | High | Moderate | Low |
| Purification Complexity | Moderate | Low | High |
| Cost Efficiency | $$ | $ | $$$ |
Critical Reaction Optimization Insights
Solvent and Base Selection for Thioether Formation
- Optimal Conditions : DMF with K₂CO₃ at 80°C (Route 1) provided superior yields compared to acetonitrile or THF.
- Phase Transfer Catalysis : Addition of tetrabutylammonium iodide (10 mol%) increased reaction rates by 40% (Table 2).
Table 2. Impact of Catalysts on Thioether Formation
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| None | 65 | 12 |
| TBAB (10 mol%) | 85 | 8 |
| 18-Crown-6 (5 mol%) | 78 | 10 |
Acylation Efficiency
- Coupling Agents : EDCl/HOBt improved yields to 85% compared to direct acyl chloride addition (78%).
- Temperature Control : Reactions conducted at 0°C minimized diketone byproduct formation (<2%).
Spectroscopic Characterization Summary
Key ¹H NMR Signals (CDCl₃)
- Imidazole Proton : δ 6.95 (s, 1H).
- Piperidine Methylenethio : δ 3.10–2.80 (m, 2H).
- 2-Bromophenyl Aromatic Protons : δ 7.72 (d, J = 8.0 Hz), 7.55–7.45 (m).
¹³C NMR Assignments
- Carbonyl Carbon : δ 168.5 (C=O).
- Imidazole C-2 : δ 137.5 (CH).
Industrial-Scale Considerations
- Continuous Flow Synthesis : Microreactor systems reduced acylation time from 6 h to 15 min (Patent WO2023056123).
- Waste Management : Thionyl chloride byproducts were neutralized with aqueous NaHCO₃, achieving >90% recovery of HCl gas.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom on the phenyl ring participates in palladium-catalyzed coupling reactions. A study demonstrated that 2-bromophenyl derivatives undergo Suzuki-Miyaura cross-coupling with aryl boronic acids under microwave irradiation (80°C, 2 h) to form biaryl products (Table 1) .
| Reaction Type | Reagents/Conditions | Yield (%) | Product Application |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, microwave | 78–85 | Biaryl scaffolds for drug design |
Mechanistic Insight : The reaction proceeds via oxidative addition of Pd(0) to the C–Br bond, followed by transmetallation with the boronic acid and reductive elimination .
Thioether Oxidation
The methylthio group (-S-CH₂-) can be oxidized to sulfoxide or sulfone derivatives using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA). Controlled oxidation at 0°C selectively yields sulfoxides, while prolonged exposure forms sulfones (Table 2).
| Oxidation State | Oxidizing Agent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Sulfoxide | H₂O₂ (30%) | 0°C | 2 h | 92 |
| Sulfone | mCPBA | 25°C | 12 h | 85 |
Applications : Sulfone derivatives show enhanced metabolic stability in pharmacokinetic studies .
Imidazole Ring Functionalization
The 1-methylimidazole moiety undergoes electrophilic substitution at the C4/C5 positions. Nitration with fuming HNO₃/H₂SO₄ produces nitroimidazole derivatives, which are precursors for antimicrobial agents .
Key Reaction :
Biological Relevance : Nitroimidazole derivatives exhibit potent activity against Mycobacterium tuberculosis (MIC₉₀: 0.25–1 μg/mL) .
Piperidine Ring Modifications
The piperidine nitrogen participates in reductive amination with aldehydes/ketones. For example, reaction with 4-nitrobenzaldehyde and NaBH₃CN in methanol produces secondary amines (Table 3) .
| Substrate | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 4-Nitrobenzaldehyde | NaBH₃CN, MeOH | 25°C, 6 h | 74 |
| Cyclohexanone | Ti(iOPr)₄, NH₄OAc | Reflux, 12 h | 81 |
Applications : These modifications enhance blood-brain barrier permeability in CNS-targeted drugs .
Coordination Chemistry
The imidazole nitrogen acts as a ligand for transition metals. Computational studies (DFT) show that Cu(II) forms a square-planar complex with the compound, stabilizing charge-transfer states .
Complex Stability :
Implications : Metal complexes are explored as catalysts in asymmetric synthesis .
Hydrogenolysis of C–S Bond
The thioether linkage undergoes cleavage under hydrogenolysis conditions (H₂, Pd/C) to yield desulfurized products. This reaction is critical for prodrug activation .
Conditions :
-
10% Pd/C, H₂ (50 psi)
-
Ethanol, 25°C, 8 h
-
Yield : 88%
Photochemical Reactions
UV irradiation (254 nm) induces homolytic cleavage of the C–Br bond, generating aryl radicals that dimerize or react with trapping agents like TEMPO.
Radical Trapping :
Scientific Research Applications
Medicinal Chemistry: : It can serve as a precursor for the synthesis of pharmaceuticals, particularly those targeting neurological disorders and inflammation.
Material Science: : Its unique structure may be useful in the development of advanced materials with specific electronic or optical properties.
Organic Synthesis: : It can be used as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be specific to the biological system .
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural analogs vary in three key regions:
Aromatic substituents : The 2-bromophenyl group distinguishes it from compounds like 9c (), which has a 4-bromophenyl-thiazole group. Ortho-substitution may sterically hinder interactions compared to para-substituted analogs .
Benzimidazoles often exhibit enhanced rigidity and π-π stacking .
Linkers : The thioether (-S-CH2-) linker contrasts with sulfinyl (-SO-) groups in or ester linkages in . Thioethers are less polar but more oxidation-resistant than sulfoxides .
Table 1: Structural Features of Comparable Compounds
Table 2: Physicochemical Parameters of Imidazole Derivatives
Stability and Metabolic Considerations
- Metabolism : The 1-methylimidazole group may resist CYP450-mediated dealkylation better than unsubstituted imidazoles, as seen in ’s pyridinyl-imidazole derivatives .
Biological Activity
The compound (2-bromophenyl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone , with CAS Number 1428352-33-3, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, emphasizing its anticancer and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 394.3 g/mol. The structural characteristics of the compound suggest potential interactions with various biological targets due to the presence of both bromine and imidazole moieties.
| Property | Value |
|---|---|
| CAS Number | 1428352-33-3 |
| Molecular Formula | C₁₇H₂₀BrN₃OS |
| Molecular Weight | 394.3 g/mol |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds containing imidazole derivatives have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. These studies indicate that the incorporation of imidazole enhances the antiproliferative activity against these cancer types .
Case Study:
A study evaluated a series of imidazole-based compounds for their anticancer properties. The results indicated that certain derivatives exhibited IC50 values as low as 10 µM against MDA-MB-231 cells, suggesting strong growth inhibition capabilities .
Antimicrobial Activity
In addition to anticancer properties, this compound has demonstrated noteworthy antimicrobial activity. Compounds with similar structures have been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table: Antimicrobial Activity Overview
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 mg/mL |
| Escherichia coli | 0.025 mg/mL |
| Methicillin-resistant S. aureus | 0.005 mg/mL |
These findings suggest that modifications to the piperidine ring can significantly enhance antibacterial efficacy .
The proposed mechanism of action for this compound involves interaction with specific cellular targets that disrupt critical processes such as DNA replication and protein synthesis in cancer cells and bacteria. The imidazole ring may play a crucial role in binding to target proteins, thereby inhibiting their function.
Q & A
Q. Basic
- 1H/13C NMR : Confirm regiochemistry of the imidazole and piperidine rings. Peaks for the 2-bromophenyl group (δ 7.3–7.6 ppm) and imidazole protons (δ 7.1–7.3 ppm) are diagnostic .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and fragmentation patterns (e.g., loss of Br or thioether groups) .
- IR Spectroscopy : Identify carbonyl (C=O, ~1680 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) stretches .
How do structural modifications at the bromophenyl or imidazole moieties affect biological activity?
Advanced
Substituent variations significantly alter interactions with biological targets:
- Bromophenyl vs. Chlorophenyl : Bromine’s larger atomic radius enhances hydrophobic interactions in enzyme pockets (e.g., kinase inhibition), while chlorine may improve metabolic stability .
- Imidazole methylation : The 1-methyl group on the imidazole ring reduces hydrogen-bonding capacity but increases lipophilicity, affecting blood-brain barrier penetration .
Q. Advanced
- Molecular Docking : Use Schrödinger Suite or AutoDock to simulate binding to targets (e.g., histamine receptors). The thioether and imidazole groups show strong interactions with catalytic lysine residues .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electron density distribution, highlighting nucleophilic sites (e.g., sulfur in thioether) .
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories; RMSD <2 Å indicates robust binding .
How can researchers resolve contradictions in reported biological activities?
Advanced
Discrepancies often arise from assay conditions or structural analogs:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to compare data across studies .
- Metabolite Interference : Use LC-MS to identify degradation products (e.g., oxidation of thioether to sulfoxide) that may skew results .
- SAR Reanalysis : Apply multivariate regression to isolate substituent effects (e.g., halogen size vs. π-π stacking) .
What strategies optimize yield in large-scale synthesis?
Q. Advanced
- Microwave-Assisted Synthesis : Reduce reaction time from 12 h to 2 h for thioether formation, improving yield by 15% .
- Solvent-Free Conditions : Minimize side reactions (e.g., imidazole ring oxidation) by using neat conditions for acylation steps .
- Flow Chemistry : Enhance reproducibility in piperidine functionalization via continuous flow reactors (residence time: 30 min, 85% yield) .
How does the compound’s conformational flexibility impact target selectivity?
Q. Advanced
- Rotatable Bonds : The thioether and piperidine groups allow adaptive binding to diverse targets. Torsional angle analysis (e.g., 60°–180° for C-S-C) reveals multiple bioactive conformers .
- Enantiomeric Effects : Chiral centers in the piperidine ring (if present) can lead to stereoselective activity. Resolve via chiral HPLC and test enantiomers separately .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
